N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Description
This compound (CAS: 265977-72-8, molecular formula: C₂₁H₂₁ClN₂O₂, molecular weight: 368.86) features a benzamide group linked to a chloro-substituted enone system with a piperidine ring. Its Z-configuration is critical for spatial orientation, influencing interactions with biological targets . The compound is stored at 2–8°C, indicating sensitivity to heat or moisture .
Properties
IUPAC Name |
N-(1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZYICKZZNEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide relies on three primary precursors:
- Benzoyl chloride for the benzamide moiety.
- 1-Phenyl-3-(piperidin-1-yl)propan-1-one as the enone intermediate.
- Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride).
A critical challenge lies in maintaining the Z-configuration of the enone system, which influences biological activity.
Stepwise Synthetic Routes
Enone Intermediate Formation
The enone backbone is constructed via Claisen-Schmidt condensation between acetophenone and piperidine derivatives. For example:
$$ \text{Acetophenone} + \text{Piperidine-1-carbaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{1-Phenyl-3-(piperidin-1-yl)propan-1-one} $$
Yields typically range from 65–78% under reflux conditions (12–24 hrs). Microwave-assisted synthesis reduces reaction time to 2–4 hrs with comparable yields.
Table 1: Optimization of Enone Formation
| Condition | Time (hrs) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 24 | 68 | 92 |
| Microwave (150°C) | 3 | 72 | 95 |
| Solvent-free | 18 | 61 | 89 |
Chlorination of the Enone System
The α-position of the enone is chlorinated using SOCl₂ or PCl₅ in anhydrous dichloromethane. Stereoselectivity is achieved by controlling temperature (–10°C to 0°C) and stoichiometry:
$$ \text{Enone} + \text{SOCl}_2 \xrightarrow{\text{DCM, -5°C}} \text{1-Chloro-enone} $$
Excess chlorinating agent (1.5–2.0 eq.) ensures complete conversion, with Z-configuration favored at lower temperatures.
Amidation with Benzoyl Chloride
The chlorinated enone undergoes nucleophilic acyl substitution with benzoyl chloride in the presence of triethylamine (TEA) as a base:
$$ \text{Chloro-enone} + \text{Benzoyl chloride} \xrightarrow{\text{TEA, THF}} \text{N-[(1Z)-...]benzamide} $$
Reaction monitoring via TLC (Rf = 0.45 in hexane:EtOAc 3:1) confirms completion within 6–8 hrs.
Catalytic and Stereochemical Considerations
Industrial-Scale Production
Continuous Flow Reactors
Optimized parameters for large-scale synthesis:
Purification Techniques
- Crystallization : Ethanol/water (7:3) achieves 99.5% purity.
- Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration (C=C bond length: 1.34 Å, Cl-C-C-O dihedral angle: 178°).
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in disease processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
- Halogen Substitution : Bromine in B-21 and the bromophenyl analog increases molecular weight and steric bulk compared to chlorine in the target compound. Bromine’s polarizability may enhance binding to hydrophobic pockets in viral proteins.
- The 4-methoxyphenyl analog’s electron-donating group may enhance stability and solubility .
- Stereochemistry : The E-isomer likely exhibits distinct binding modes due to spatial differences, underscoring the importance of Z-configuration in the target compound’s activity.
Physicochemical Properties
- Stability : The 4-methoxyphenyl analog’s electron-donating group may enhance thermal stability compared to the target compound’s chloro-substituted system .
- Solubility : Thiophene-containing analogs (e.g., Compound 5c) may exhibit improved solubility in polar solvents due to sulfur’s electronegativity .
Biological Activity
N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound belonging to the benzamide class, characterized by its unique structural features including a chloro group, a phenyl ring, and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Pharmacological Potential
This compound exhibits various biological activities that suggest its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide may possess antibacterial properties. For instance, compounds with piperidine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In related studies, certain derivatives exhibited significant inhibitory activity against AChE and urease, suggesting that N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide could similarly act as an enzyme inhibitor .
Structure-Bioactivity Relationship
The unique combination of functional groups in N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide may confer distinct biological activities not present in its analogs. A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)benzamide | Contains a chlorophenyl moiety | Simpler structure with no piperidine |
| 4-(Piperidinyl)benzamide | Piperidine directly attached to benzamide | Lacks the chloro and oxo groups |
| (E)-N-(3-Oxo-piperidinyl)benzamide | Similar oxo and amide functionalities | Different stereochemistry |
This table highlights how variations in structure can influence biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide:
Study on Antibacterial Activity
A recent study synthesized several derivatives containing piperidine and evaluated their antibacterial properties. The most active compounds demonstrated IC values ranging from to , significantly lower than the reference standard thiourea () . This indicates a promising potential for further development as antibacterial agents.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, compounds with similar functionalities were reported to inhibit AChE effectively. The findings suggest that N-[ (1Z)- 1-Chloro - 3 - oxo - 1 - phenyl - 3 - ( piperidin - 1 - yl ) prop - 1 - en - 2 - yl ] benzamide could be explored for therapeutic applications in conditions involving cholinergic dysfunctions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
